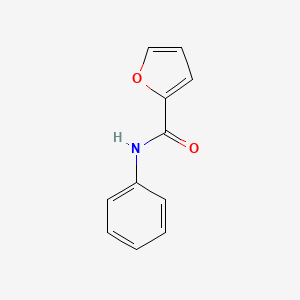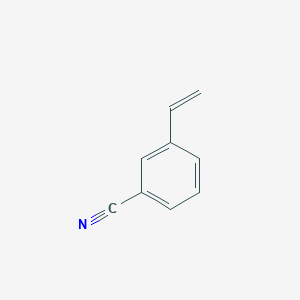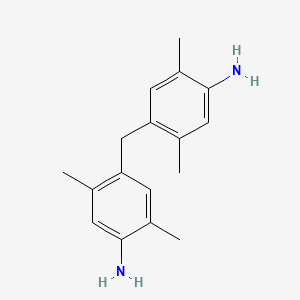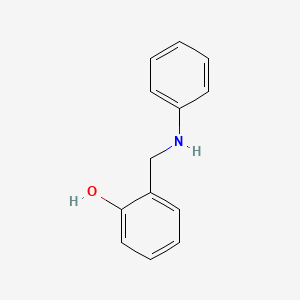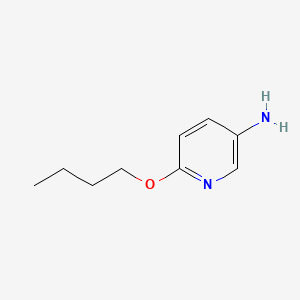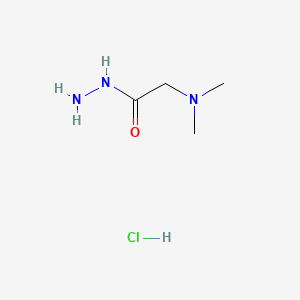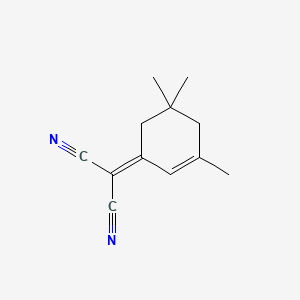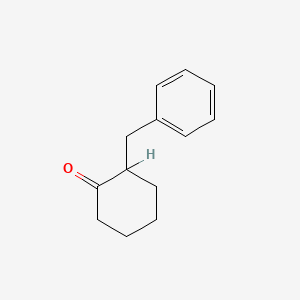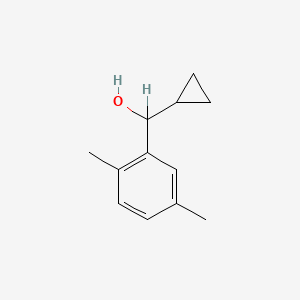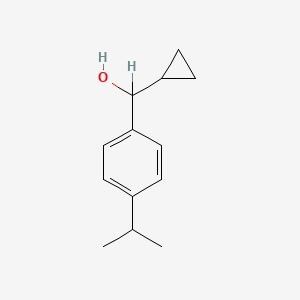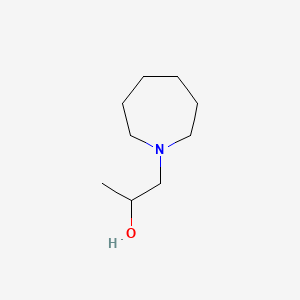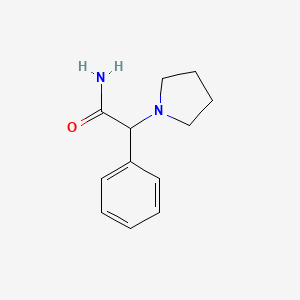
2-Bromo-1,3,5-tri-tert-butylbenzene
Descripción general
Descripción
2-Bromo-1,3,5-tri-tert-butylbenzene, also known as 2-Bromo-1,3,5-t-Bu-benzene, is an aromatic compound with a molecular formula of C12H17Br. It is a colorless liquid that is soluble in organic solvents, such as ethers, alcohols, and chloroform. 2-Bromo-1,3,5-t-Bu-benzene is used as a precursor in the synthesis of organic compounds and is also a useful intermediate in the preparation of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
2-Bromo-1,3,5-tri-tert-butylbenzene is a versatile compound used in various synthetic processes. It is a precursor for the preparation of 1,3-di-tert-butylbenzene, which is further used to synthesize arylphosphines (Komen & Bickelhaupt, 1996). This illustrates its role in the formation of compounds with potential applications in organic synthesis and material science.
Kinetics and Mechanism Studies
The compound has been used in studies exploring the kinetics and mechanisms of bromination reactions. A study on the bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene revealed complex reaction dynamics, influenced by the participation of clustered polybromide anions in the transition states (Shernyukov et al., 2019). This research contributes to a deeper understanding of the reaction mechanisms in organic chemistry.
Solvent Influence in Reactions
Investigations into the effect of solvents on the lithium-bromine exchange of aryl bromides, including 1-bromo-4-tert-butylbenzene, have shown significant variations in reaction outcomes based on solvent composition (Bailey et al., 2006). This highlights its use in studies aimed at optimizing reaction conditions for better yields and selectivity in organic synthesis.
Molecular Structure and Ordering Studies
The molecular structure and internal ordering of 1,3,5–tri-tert-butylbenzene have been analyzed using X-ray diffraction. This provides insights into the physical characteristics and behaviors of such compounds, which are crucial for designing materials with specific properties (Drozdowski et al., 2017).
Phase Behavior Studies
The phase behavior of 1,3,5-tri-tert-butylbenzene in combination with carbon dioxide has been studied, revealing its high solubility and potential uses in materials forming processes using dense carbon dioxide (Dilek et al., 2008). This information is valuable for industrial applications where carbon dioxide is used as a solvent or a supercritical fluid.
Electrophosphorescent Material Synthesis
The synthesis of electrophosphorescent intermediates, such as 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene, from derivatives of 1,3,5-tri-tert-butylbenzene indicates its use in developing materials for organic light-emitting diodes and other electronic devices (Kong-qiang, 2005).
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1,3,5-tri-tert-butylbenzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom that is directly attached to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
This compound interacts with its target through a free radical reaction . In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the benzylic position to form succinimide. The resulting benzylic radical then reacts with N-bromosuccinimide to form this compound .
Biochemical Pathways
The reaction involving this compound is part of the broader biochemical pathway of free radical bromination . This pathway involves the substitution of a hydrogen atom with a bromine atom, leading to the formation of a brominated compound . The bromination of the benzylic position can lead to further reactions, such as nucleophilic substitution or oxidation .
Result of Action
The bromination of the benzylic position of 1,3,5-tri-tert-butylbenzene results in the formation of this compound . This transformation can potentially alter the compound’s reactivity, enabling it to participate in further chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light, heat, or certain catalysts . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH, temperature, and the presence of other chemical species in the environment.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Bromo-1,3,5-tri-tert-butylbenzene plays a crucial role in biochemical reactions, particularly in the context of bromination and nucleophilic substitution reactions. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, the compound can undergo free radical bromination, where it interacts with enzymes that facilitate radical formation and stabilization . Additionally, it can participate in nucleophilic substitution reactions, interacting with nucleophilic biomolecules such as thiols and amines .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modifying key signaling molecules through bromination. This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For example, the compound’s interaction with cellular thiols can affect redox signaling pathways, impacting cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming covalent bonds with nucleophilic sites. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the compound can inhibit enzymes involved in DNA repair by covalently modifying active site residues . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its bromination and nucleophilic substitution reactions. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound can bind to albumin in the bloodstream, facilitating its transport to target tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-bromo-1,3,5-tritert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZWHPYNRDCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192835 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3975-77-7 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3975-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




